N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a benzodioxin ring fused to a thiazole moiety, with an acetamide substituent at the thiazole-2-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodioxin and thiazole derivatives in targeting enzymes, receptors, and microbial pathways .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOTAKEVKFOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.
Coupling Reaction: The benzodioxin and thiazole rings are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Acetamide Group Addition: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is used to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to analogs with modifications in the benzodioxin, thiazole, or acetamide moieties. Key examples include:
Impact of Modifications :
- Thiazole Introduction: The presence of the thiazole ring (vs.
Physicochemical Properties
Data from NMR, HRMS, and synthetic studies highlight variations in solubility, stability, and reactivity:
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
1. Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxin moiety and a thiazole ring. Its molecular formula is with the following identifiers:
- IUPAC Name : this compound
- SMILES : C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
- InChIKey : UCKZPCHJPSOPON-UHFFFAOYSA-N
2. Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the benzodioxin and thiazole intermediates. These intermediates are coupled under controlled conditions using various reagents to yield the final product.
3.1 Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and benzodioxin structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the benzodioxin moiety enhances this activity by facilitating interactions with bacterial cell membranes.
3.2 Anticancer Properties
Studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have revealed that this compound can significantly reduce the viability of cancer cell lines such as Caco-2 and A549 . The mechanism appears to involve apoptosis induction and cell cycle arrest.
3.3 Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes linked to cancer progression and metabolic disorders. For example, it has shown moderate inhibition against α-glucosidase, which is crucial for glucose metabolism . This suggests potential applications in managing diabetes alongside its anticancer effects.
The biological effects of this compound are believed to be mediated through multiple pathways:
- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
5. Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
6. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to fully elucidate its mechanisms and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
